Centpropazine
Overview
Description
Centpropazine is a small molecule drug primarily known for its antidepressant properties. It functions as a serotonin reuptake inhibitor, which means it increases the levels of serotonin in the brain by preventing its reabsorption into neurons . This compound has shown promise in treating major depressive disorders and has been the subject of various clinical studies .
Mechanism of Action
Target of Action
Centpropazine primarily targets the Serotonin Transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
this compound acts as a serotonin reuptake inhibitor . It also has an affinity for cortical noradrenergic receptors, affecting the accumulation of second messengers, cyclic AMP and inositol phosphate .
Biochemical Pathways
this compound affects the serotonin receptor signaling pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Pharmacokinetics
this compound is characterized by a short elimination half-life, high clearance, and a relatively large volume of distribution . It exhibits a very low oral bioavailability, suggesting extensive binding to the mucosa or metabolism in the intestinal wall .
Result of Action
The increased serotonin levels in the synaptic cleft due to this compound’s action can lead to enhanced mood and feelings of well-being, making it effective as an antidepressant . Its impact on noradrenergic receptors may also contribute to its antidepressant effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the physiological conditions in the gastrointestinal tract
Biochemical Analysis
Biochemical Properties
Centpropazine interacts with the Serotonin Transporter (SERT), acting as a serotonin reuptake inhibitor . This interaction with SERT can influence biochemical reactions within the body, particularly those involving the neurotransmitter serotonin.
Cellular Effects
In studies conducted on cerebral cortical noradrenergic receptors in rats, this compound was found to inhibit the accumulation of inositol phosphate, a second messenger in cells . It did not affect the accumulation of cyclic AMP, another second messenger . These findings suggest that this compound may influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound’s mechanism of action involves inhibiting the reuptake of serotonin, a neurotransmitter, by interacting with the SERT . This can lead to an increase in the concentration of serotonin in the synaptic cleft, potentially influencing mood and behavior.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the drug was well absorbed in in-situ studies conducted on rats . Very low amounts of the drug reached the portal circulation after oral dosing, suggesting potential metabolism in the intestinal wall .
Dosage Effects in Animal Models
In a multicentric study comparing this compound with imipramine, an established antidepressant, this compound was administered at doses ranging from 40 to 120 mg per day . The antidepressant efficacy of this compound was found to be comparable to imipramine, but with four times fewer anticholinergic side effects .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The presence of higher amounts of metabolites in the portal vein compared with the inferior vena cava samples in rats suggests their formation in the gastrointestinal tract or enterohepatic recirculation .
Transport and Distribution
Specific information on the transport and distribution of this compound within cells and tissues is currently limited. The presence of metabolites in the portal vein suggests that the drug may be transported and distributed via the circulatory system .
Subcellular Localization
Given its role as a serotonin reuptake inhibitor, it is likely that it interacts with SERT, which is typically located in the presynaptic neuron .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Centpropazine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the core structure: This involves the reaction of an aromatic amine with a suitable aldehyde or ketone under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Functionalization: The amine is further functionalized through various chemical reactions, including alkylation and acylation, to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Centpropazine undergoes several types of chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
- Oxidized derivatives
- Reduced analogs
- Substituted aromatic compounds .
Scientific Research Applications
Centpropazine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying serotonin reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Comparison with Similar Compounds
- Fluoxetine
- Sertraline
- Paroxetine
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXSRTZFYHSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919825 | |
Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34675-77-9, 91315-34-3 | |
Record name | Centropazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centpropazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTPROPAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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